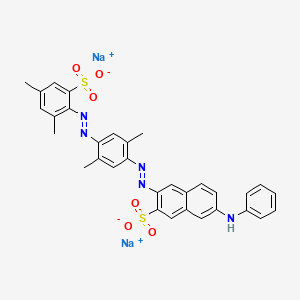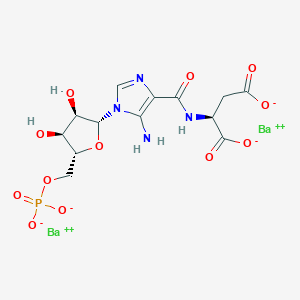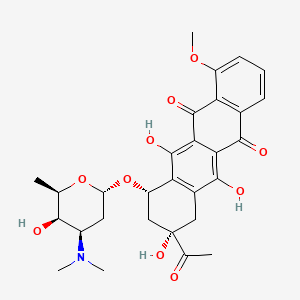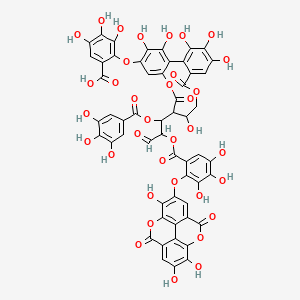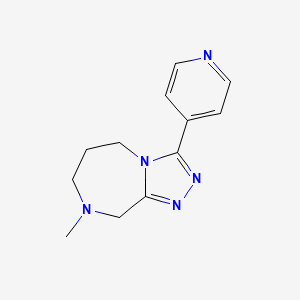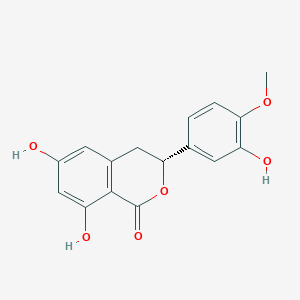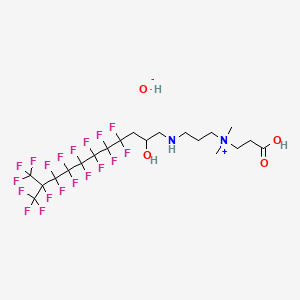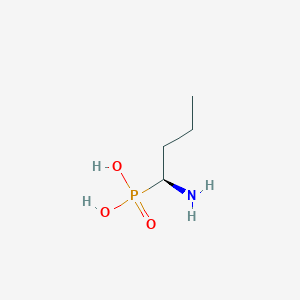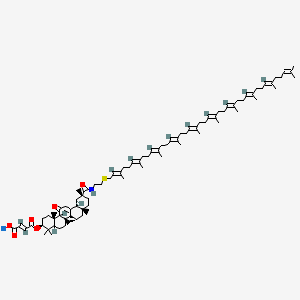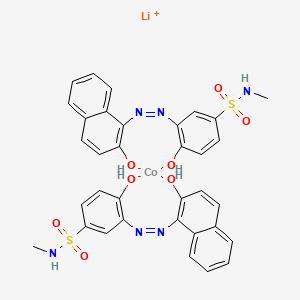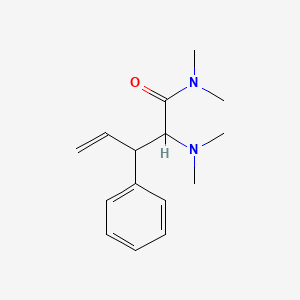
alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide is an organic compound with a complex structure that includes both amide and dimethylamino functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
Alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction or metabolism .
類似化合物との比較
Similar Compounds
- Alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzeneacetamide
- Alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanol
Uniqueness
Alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
111983-66-5 |
|---|---|
分子式 |
C15H22N2O |
分子量 |
246.35 g/mol |
IUPAC名 |
2-(dimethylamino)-N,N-dimethyl-3-phenylpent-4-enamide |
InChI |
InChI=1S/C15H22N2O/c1-6-13(12-10-8-7-9-11-12)14(16(2)3)15(18)17(4)5/h6-11,13-14H,1H2,2-5H3 |
InChIキー |
ZBHIIIVFQJPKHJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(C(C=C)C1=CC=CC=C1)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



